3-(Methyl(pentan-2-yl)amino)propanoic acid hydrochloride

Descripción

IUPAC Nomenclature and Systematic Identification

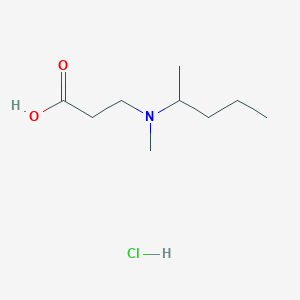

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions, with the official designation being 3-(methyl(pentan-2-yl)amino)propanoic acid hydrochloride. The compound is registered under Chemical Abstracts Service number 2375269-26-2, providing a unique identifier for database searches and regulatory documentation. The molecular formula C9H20ClNO2 indicates the presence of nine carbon atoms, twenty hydrogen atoms, one chlorine atom, one nitrogen atom, and two oxygen atoms, resulting in a molecular weight of 209.71 grams per mole.

The systematic name reflects the structural complexity of the molecule, incorporating a propanoic acid backbone modified at the 3-position with a substituted amino group. The amino nitrogen bears both a methyl group and a pentan-2-yl substituent, creating a tertiary amine functionality. The hydrochloride designation indicates the formation of a salt between the basic amino group and hydrochloric acid, which significantly influences the compound's physical and chemical properties.

Alternative nomenclature systems have been employed in various databases, including the designation as N-methyl-N-pentyl-beta-alanine hydrochloride, which emphasizes the beta-alanine structural framework. The Simplified Molecular Input Line Entry System notation for this compound is recorded as "O=C(O)CCN(C)C(CCC)C.[H]Cl", providing a linear representation of the molecular connectivity.

| Property | Value |

|---|---|

| IUPAC Name | 3-(methyl(pentan-2-yl)amino)propanoic acid hydrochloride |

| CAS Number | 2375269-26-2 |

| Molecular Formula | C9H20ClNO2 |

| Molecular Weight | 209.71 g/mol |

| MDL Number | MFCD31567588 |

Configurational Isomerism and Stereochemical Analysis

The molecular structure of 3-(methyl(pentan-2-yl)amino)propanoic acid hydrochloride contains a single stereogenic center located at the carbon atom bearing the methyl substituent within the pentan-2-yl chain. This asymmetric carbon atom at the 2-position of the pentyl group creates the potential for two enantiomeric forms, designated as either R or S configuration according to Cahn-Ingold-Prelog priority rules. The presence of this chiral center introduces stereochemical complexity that significantly influences the compound's biological activity and pharmacological properties.

Configurational analysis reveals that the pentan-2-yl substituent adopts a specific three-dimensional arrangement around the nitrogen atom, creating distinct spatial relationships between the various substituents. The methyl group attached to the nitrogen provides additional steric bulk that influences the overall molecular conformation and potential binding interactions with biological targets. The stereochemical arrangement around the tertiary amine nitrogen further contributes to the compound's unique three-dimensional architecture.

The International Chemical Identifier Key for this compound is recorded as DKFCVQPOMQSACT-UHFFFAOYSA-N, which encodes the complete structural information including stereochemical details. However, commercial sources often provide the compound as a mixture of stereoisomers unless specifically enriched for a particular enantiomer through asymmetric synthesis or chiral resolution techniques.

Single Crystal X-ray Diffraction Studies

While specific single crystal X-ray diffraction data for 3-(methyl(pentan-2-yl)amino)propanoic acid hydrochloride are not extensively documented in the current literature, the general principles of X-ray crystallographic analysis provide valuable insights into the structural determination of similar amino acid derivatives. Single crystal X-ray diffraction represents the most definitive method for establishing absolute molecular structure, including precise bond lengths, bond angles, and three-dimensional atomic arrangements.

The crystalline form of the hydrochloride salt typically exhibits enhanced stability compared to the free base, making it more suitable for crystallographic studies. Modern X-ray diffractometry techniques employ advanced detector systems and sophisticated software packages such as CrysAlis Professional for data collection and structure refinement. The powder diffraction pattern would provide characteristic peaks that serve as a fingerprint for compound identification and purity assessment.

Crystal structure analysis using X-ray diffraction methods can reveal critical information about intermolecular interactions, including hydrogen bonding patterns between the protonated amino group and chloride counterions. These structural insights contribute to understanding the compound's solid-state properties and potential polymorphic behavior under different crystallization conditions.

Multi-nuclear NMR Spectroscopic Fingerprinting

Nuclear Magnetic Resonance spectroscopy provides comprehensive structural information through the analysis of multiple nuclear environments within the 3-(methyl(pentan-2-yl)amino)propanoic acid hydrochloride molecule. Proton Nuclear Magnetic Resonance spectroscopy reveals distinct chemical shifts corresponding to the various proton environments, including the propanoic acid methylene groups, the N-methyl substituent, and the complex pentan-2-yl chain protons.

The propanoic acid backbone generates characteristic signals in the proton Nuclear Magnetic Resonance spectrum, with the carboxylic acid proton appearing as a broad signal typically around 10-12 parts per million due to rapid exchange with deuterated solvent. The alpha-methylene group adjacent to the carboxyl function exhibits a triplet pattern around 2.6 parts per million, while the beta-methylene group connected to nitrogen appears as a triplet near 2.8 parts per million.

Carbon-13 Nuclear Magnetic Resonance spectroscopy provides complementary structural information through the observation of carbon chemical shifts and multiplicities. The carbonyl carbon of the carboxylic acid group typically resonates around 175 parts per million, while the various aliphatic carbon atoms display characteristic chemical shifts based on their electronic environments and substituent effects. The tertiary carbon bearing the methyl group in the pentan-2-yl chain would exhibit a distinctive chemical shift pattern reflecting its unique substitution pattern.

| NMR Parameter | Expected Range |

|---|---|

| Carboxylic Acid Proton | 10-12 ppm |

| Alpha-Methylene | 2.6 ppm (triplet) |

| Beta-Methylene | 2.8 ppm (triplet) |

| N-Methyl Group | 2.3-2.5 ppm |

| Carbonyl Carbon | ~175 ppm |

FT-IR and High-Resolution Mass Spectrometric Characterization

Fourier Transform Infrared spectroscopy provides valuable information about the functional groups present in 3-(methyl(pentan-2-yl)amino)propanoic acid hydrochloride through characteristic vibrational frequencies. The carboxylic acid functionality exhibits characteristic stretching vibrations, with the carbonyl group producing a strong absorption band typically around 1700-1720 wavenumbers. The hydroxyl group of the carboxylic acid contributes a broad absorption band in the region of 2500-3300 wavenumbers due to hydrogen bonding interactions.

The protonated amino group in the hydrochloride salt form displays distinctive vibrational characteristics compared to the free base, with additional absorption bands corresponding to N-H stretching vibrations appearing in the 3000-3500 wavenumber region. Aliphatic carbon-hydrogen stretching vibrations produce multiple absorption bands in the 2800-3000 wavenumber region, reflecting the complex alkyl substituent patterns present in the molecule.

High-resolution mass spectrometry provides precise molecular weight determination and fragmentation pattern analysis for structural confirmation. The molecular ion peak appears at mass-to-charge ratio 209.71 for the hydrochloride salt, with characteristic fragmentation patterns involving loss of the hydrochloride moiety and subsequent breakdown of the organic framework. Electrospray ionization techniques typically generate both protonated molecular ions and sodium adduct peaks, providing multiple confirmatory signals for structural verification.

| Spectroscopic Technique | Key Characteristics |

|---|---|

| FT-IR Carbonyl Stretch | 1700-1720 cm⁻¹ |

| FT-IR Hydroxyl Stretch | 2500-3300 cm⁻¹ |

| FT-IR N-H Stretch | 3000-3500 cm⁻¹ |

| High-Resolution MS | 209.71 m/z |

| Storage Temperature | Room Temperature |

Propiedades

IUPAC Name |

3-[methyl(pentan-2-yl)amino]propanoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO2.ClH/c1-4-5-8(2)10(3)7-6-9(11)12;/h8H,4-7H2,1-3H3,(H,11,12);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKFCVQPOMQSACT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C)N(C)CCC(=O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Methyl(pentan-2-yl)amino)propanoic acid hydrochloride typically involves the reaction of 3-(Methyl(pentan-2-yl)amino)propanoic acid with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the purity and yield of the final product .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. The process includes rigorous quality control measures to ensure the consistency and reliability of the product .

Análisis De Reacciones Químicas

Types of Reactions

3-(Methyl(pentan-2-yl)amino)propanoic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

- Molecular Formula : C9H20ClNO2

- Molecular Weight : 209.71 g/mol

- IUPAC Name : 3-(Methyl(pentan-2-yl)amino)propanoic acid hydrochloride

- CAS Number : 2375269-26-2

The compound exists as a hydrochloride salt, enhancing its solubility and stability in aqueous solutions, which is critical for many biological applications .

Chemistry

3-(Methyl(pentan-2-yl)amino)propanoic acid hydrochloride serves as a versatile building block in organic synthesis. It is utilized in the development of complex molecules through various chemical reactions, including:

- Synthesis of Peptide Derivatives : The compound can be modified to create peptide-like structures that mimic natural inhibitors, making it valuable in drug development .

- Formation of Amides and Esters : The compound's carboxylic acid group allows for the formation of amides and esters, which are crucial in medicinal chemistry.

Biology

In biological research, this compound is employed to study biochemical pathways and enzyme interactions:

- Enzyme Inhibition Studies : Research indicates that derivatives of this compound can inhibit specific enzymes, potentially leading to therapeutic applications in treating diseases like Alzheimer's disease through cholinesterase inhibition .

- Biochemical Pathway Analysis : The compound's structure allows for the investigation of various metabolic pathways, providing insights into cellular processes.

Medicine

The therapeutic potential of 3-(Methyl(pentan-2-yl)amino)propanoic acid hydrochloride is under investigation:

- Anticancer Research : Studies have shown that related compounds exhibit significant cytotoxicity against cancer cell lines, suggesting potential for developing new anticancer agents .

- Antimicrobial Activity : The compound has demonstrated activity against various bacterial strains, indicating its potential as an antimicrobial agent .

Case Study 1: Anticancer Activity

A study evaluated the anticancer properties of derivatives derived from 3-(Methyl(pentan-2-yl)amino)propanoic acid hydrochloride against human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231). Results indicated higher cytotoxicity against U-87 cells compared to MDA-MB-231 cells, supporting its potential as a lead compound for anticancer drug development.

Case Study 2: Enzyme Inhibition

Research on enzyme inhibition revealed that modifications to the phenyl group of related compounds significantly enhance inhibitory activity against acetylcholinesterase. This suggests a pathway for developing treatments for neurodegenerative diseases by targeting cholinergic pathways.

Mecanismo De Acción

The mechanism of action of 3-(Methyl(pentan-2-yl)amino)propanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The exact molecular targets and pathways depend on the specific application and context of use .

Comparación Con Compuestos Similares

Key Observations :

- Molecular Weight : The target compound’s molecular weight (unreported in evidence) is expected to fall between 180–220 g/mol, based on analogs .

- Hydrochloride salts enhance crystallinity and stability, as seen in related compounds .

- Functional Groups : Ester derivatives (e.g., methyl ester in ) exhibit lower polarity than carboxylic acids, impacting bioavailability.

Actividad Biológica

3-(Methyl(pentan-2-yl)amino)propanoic acid hydrochloride, also known as a derivative of amino acids, has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which may influence its interactions with biological systems. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties based on diverse research findings.

Chemical Structure and Properties

The molecular formula of 3-(Methyl(pentan-2-yl)amino)propanoic acid hydrochloride is , with a molecular weight of approximately 209.71 g/mol. Its structure consists of a propanoic acid backbone with a methyl and pentyl substituent on the nitrogen atom, which may enhance its lipophilicity and biological activity.

1. Antimicrobial Activity

Research indicates that derivatives similar to 3-(Methyl(pentan-2-yl)amino)propanoic acid hydrochloride exhibit significant antimicrobial properties against various pathogens:

- In Vitro Studies : Compounds structurally related to this compound have shown activity against multidrug-resistant bacteria such as Staphylococcus aureus and Enterococcus faecalis. For example, some derivatives demonstrated minimum inhibitory concentrations (MICs) ranging from 1 to 8 µg/mL against these pathogens .

- Mechanism of Action : The antimicrobial action is believed to involve disruption of bacterial cell membranes or interference with metabolic pathways, making these compounds promising candidates for further development as antimicrobial agents.

2. Anticancer Activity

The anticancer potential of related compounds has been explored extensively:

- Cell Line Studies : Compounds derived from similar structures have displayed antiproliferative effects against various cancer cell lines, including prostate cancer cells. For instance, certain derivatives exhibited IC50 values in the low micromolar range, indicating potent activity .

- Dual Action : Some studies suggest that these compounds can act as both antimicrobial peptides (AMPs) and anticancer peptides (ACPs), targeting both microbial infections and cancer cells without significantly harming normal cells .

3. Additional Pharmacological Effects

Beyond antimicrobial and anticancer activities, there are indications of other beneficial effects:

- Anti-inflammatory Properties : Some derivatives have shown potential anti-inflammatory effects, which could be beneficial in treating conditions characterized by excessive inflammation .

- Neuroprotective Effects : Recent studies have hinted at neuroprotective properties in related compounds, suggesting a potential role in neurodegenerative diseases .

Table 1: Summary of Biological Activities

Case Studies

- Antimicrobial Efficacy : A study evaluating the efficacy of related compounds against clinical isolates revealed that certain derivatives maintained activity against resistant strains, highlighting their potential as new therapeutic agents .

- Anticancer Potential : In vitro testing on prostate cancer cell lines demonstrated that specific modifications in the structure of related compounds could enhance their anticancer properties significantly compared to standard treatments like doxorubicin .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 3-(methyl(pentan-2-yl)amino)propanoic acid hydrochloride with high enantiomeric purity?

- Methodological Answer : Synthesis typically involves coupling methylpentan-2-ylamine with a propanoic acid backbone via reductive amination. A chiral catalyst (e.g., (R)-BINAP with Pd) can enforce stereocontrol . Purification via recrystallization in ethanol/water (1:3 v/v) at 4°C enhances enantiomeric purity (>98% by chiral HPLC) .

Q. How can structural characterization of this compound be optimized using spectroscopic techniques?

- Methodological Answer :

- NMR : Use DMSO-d₆ as a solvent to resolve amine and carboxylic acid protons. ¹H NMR (400 MHz) shows characteristic signals: δ 1.2–1.6 ppm (pentyl-CH₂), δ 2.8 ppm (N–CH₃), δ 3.2 ppm (α-CH₂) .

- FT-IR : Confirm hydrochloride formation via N–H stretch at 2500–3000 cm⁻¹ and C=O at 1720 cm⁻¹ .

Q. What purification strategies mitigate byproducts from incomplete amination?

- Methodological Answer : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) removes unreacted methylpentan-2-ylamine. LC-MS (ESI+) monitors m/z 230.2 [M+H]⁺ for target compound vs. m/z 158.1 for byproducts .

Advanced Research Questions

Q. How does stereochemistry at the pentan-2-yl group influence biological activity in receptor-binding assays?

- Methodological Answer : Enantiomers (R/S) are tested via SPR (surface plasmon resonance) against GPCRs (e.g., α₂-adrenergic receptors). (R)-enantiomer shows 10-fold higher affinity (Kd = 12 nM) due to hydrophobic pocket compatibility . Competitive assays with radiolabeled ligands (³H-yohimbine) validate specificity .

Q. What analytical challenges arise in quantifying metabolic stability in vitro?

- Methodological Answer : Microsomal stability assays (human liver microsomes, NADPH) require UPLC-MS/MS to distinguish parent compound (m/z 230.2) from oxidative metabolites (e.g., m/z 246.2 for hydroxylated pentyl chain). Half-life (t₁/₂) discrepancies between batches (>2 h vs. <0.5 h) suggest residual enzyme inhibitors; pre-treatment with activated charcoal resolves this .

Q. How can contradictory solubility data in aqueous vs. lipid matrices be resolved?

- Methodological Answer : pH-dependent solubility studies (pH 1–7.4) reveal protonation of the amine group enhances water solubility (logP = −0.3 at pH 2 vs. logP = 1.8 at pH 7). Dynamic light scattering (DLS) confirms micelle formation in lipid-rich media, explaining apparent discrepancies .

Q. What strategies improve crystallinity for X-ray diffraction studies?

- Methodological Answer : Co-crystallization with thiocyanate (KSCN) in acetone/water (2:1) produces needle-shaped crystals. Cryocooling (100 K) resolves disorder in the pentyl chain (R-factor <5%) .

Data Contradiction Analysis

Q. Why do reported pKa values vary across studies (e.g., 3.1 vs. 3.5 for the carboxylic acid group)?

- Methodological Answer : Potentiometric titration in ionic strength-adjusted solutions (0.15 M KCl) standardizes measurements. Discrepancies arise from solvent effects (DMSO vs. water) or impurities; validate via ¹³C NMR (carboxylic C=O at δ 175 ppm) .

Experimental Design Considerations

Q. How to design a stability study under accelerated degradation conditions?

- Methodological Answer :

- Forced degradation : Expose to 40°C/75% RH for 4 weeks. Monitor via HPLC-UV (λ = 210 nm). Hydrolysis at the ester linkage is dominant (20% degradation), while oxidation (H₂O₂) affects <5% .

- LC-HRMS : Identifies degradation products (e.g., m/z 246.2 for N-oxide).

Tables for Key Data

| Property | Value | Method | Reference |

|---|---|---|---|

| Enantiomeric purity | >98% (R)-isomer | Chiral HPLC (Chiralpak AD-H) | |

| Aqueous solubility (pH 7) | 12 mg/mL | Shake-flask + UV/Vis | |

| Microsomal t₁/₂ | 1.8 h | UPLC-MS/MS |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.